molecular formula C13H15N5O2 B2909227 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide CAS No. 1797895-58-9

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide

Cat. No.: B2909227
CAS No.: 1797895-58-9
M. Wt: 273.296
InChI Key: NPZDAWAQQHFETL-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a pyrazole ring substituted with an oxan-4-yl (tetrahydropyran) group. The pyrazine moiety contributes to hydrogen bonding and π-π stacking, while the oxane ring enhances solubility and metabolic stability compared to purely aromatic systems .

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(12-8-14-3-4-15-12)17-10-7-16-18(9-10)11-1-5-20-6-2-11/h3-4,7-9,11H,1-2,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZDAWAQQHFETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrazine intermediates. One common method involves the reaction of pyrazine-2-carboxylic acid with a suitable amine to form the corresponding amide. The tetrahydropyran moiety can be introduced through a nucleophilic substitution reaction, where a tetrahydropyranyl halide reacts with the pyrazole intermediate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazine-2-Carboxamide Moieties

Compound Name Key Structural Features Biological Relevance/Properties
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide Pyrazine-2-carboxamide + pyrazole + oxane (tetrahydropyran) substituent Likely improved solubility due to oxane; potential kinase inhibition or antimicrobial activity
5-[2-Methoxy-4-({[2-(oxan-4-yl)ethyl]amino}methyl)phenoxy]pyrazine-2-carboxamide Pyrazine-2-carboxamide + phenoxy group + oxane-ethylamino chain Enhanced lipophilicity from aromatic phenoxy group; possible CNS activity
N-(2H-Indazol-5-yl)pyrazine-2-carboxamide derivatives Pyrazine-2-carboxamide + indazole (fused benzene-pyrazole) HTT modulators for Huntington’s disease; indazole may improve target affinity vs. pyrazole
3,5-Diamino-6-chloropyrazine-2-carboxylic acid derivatives Chloropyrazine + spirocyclic triazaspirodecane + pyrazole-carbonyl Complex spiro structure may reduce bioavailability compared to simpler oxane-linked analogues

Key Observations:

  • Heterocyclic Substitutions : Replacing pyrazole with indazole (as in ) introduces a fused aromatic system, likely enhancing binding to protein targets like HTT.
  • Solubility Modifiers : The oxane ring in the target compound and its analogue improves water solubility compared to purely aromatic substituents (e.g., phenyl groups in ).
  • Bioactivity : Pyrazine-2-carboxamide is a common pharmacophore in antimicrobial and kinase-targeting compounds, as seen in .

Compounds with Piperazine or Quinazolinone Linkages

Compound Name Key Structural Features Biological Relevance/Properties
N-(Substituted phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide Piperazine + quinazolinone + carboxamide Anticancer activity; quinazolinone may intercalate DNA or inhibit topoisomerases
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Piperazine + chloropyridine + benzoxazinone Trifluoromethyl group increases metabolic stability; potential kinase or antimicrobial targets
4-(3-Oxo-benzo[b][1,4]oxazin-4-yl)propanoyl-piperazine-carboxamide Piperazine + benzo-oxazine + propanoyl chain Anti-inflammatory or antibacterial applications; oxazine may modulate redox activity

Key Observations:

  • Piperazine Linkers : Piperazine in introduces conformational flexibility, aiding in target engagement, but may reduce selectivity compared to rigid pyrazole-oxane systems.
  • Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents (e.g., ) enhance metabolic stability and electronegativity, influencing target binding.

Physicochemical and Pharmacokinetic Comparisons

  • Solubility: The oxane ring in the target compound confers higher solubility than phenyl or quinazolinone derivatives (logP reduction) .
  • Metabolic Stability : Oxane’s aliphatic ether is less prone to oxidative metabolism compared to indazole or benzoxazine .
  • Bioavailability : Simpler structures (e.g., target compound) may have better absorption than spirocyclic analogues .

Biological Activity

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and comparative analysis with similar compounds.

1. Chemical Structure and Synthesis

Chemical Structure:
The molecular formula for this compound is C11H14N4O2C_{11}H_{14}N_{4}O_{2}. The structure includes a pyrazine ring, a carboxamide group, and an oxan-4-yl substituent, which contributes to its unique properties.

Synthesis:
The synthesis typically involves several steps:

  • Formation of the Pyrazine Ring: This can be achieved through the condensation of appropriate diamines with diketones under acidic conditions.
  • Introduction of the Carboxamide Group: The carboxamide is introduced by reacting the pyrazine derivative with an amine in the presence of coupling agents such as EDCI or DCC.
  • Attachment of the Oxan Group: This is accomplished via nucleophilic substitution reactions involving oxan derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The carboxamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity.
  • Aromatic Interactions: The pyrazine ring may engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

3. Biological Activity

Antimicrobial Properties:
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have been shown to inhibit bacterial growth effectively .

Anti-inflammatory Effects:
The compound has been investigated for its potential as an anti-inflammatory agent. Inhibitors targeting IRAK4 (Interleukin Receptor Associated Kinase 4), which plays a critical role in inflammatory signaling pathways, have shown promise in preclinical studies .

Case Studies:
In a study focusing on IRAK inhibitors, compounds structurally related to this compound demonstrated significant inhibition of kinase activity. This highlights the potential therapeutic applications in treating inflammatory diseases .

4. Comparative Analysis

Compound NameStructureBiological ActivityNotes
This compoundStructureAntimicrobial, Anti-inflammatoryPotential IRAK4 inhibitor
PyrazinamideStructureAntitubercularKnown for its effectiveness against tuberculosis
N-(phenylpyrazine-2-carboxamide)StructureAntimicrobialSimilar structure with notable antimicrobial properties

5. Conclusion

This compound shows considerable promise as a bioactive compound with potential applications in treating infections and inflammatory conditions. Further research is warranted to fully elucidate its mechanisms and optimize its therapeutic efficacy.

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